molecular formula C20H24N2O2 B14406863 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 82051-44-3

2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14406863
CAS No.: 82051-44-3
M. Wt: 324.4 g/mol
InChI Key: JGEKWKRDPJKPIO-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with various reagents. One common method involves the use of phosphorus oxychloride as a catalyst in the presence of aryl hydrazides . The reaction conditions often include heating the mixture to high temperatures and using solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various solvents like toluene and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of simpler phenolic compounds .

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities.

Properties

CAS No.

82051-44-3

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

InChI

InChI=1S/C20H24N2O2/c1-19(2,3)13-10-12(11-14(16(13)23)20(4,5)6)18-22-17-15(24-18)8-7-9-21-17/h7-11,23H,1-6H3

InChI Key

JGEKWKRDPJKPIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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